N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound with a unique structure that combines elements of thiolane, oxazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the oxazole and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE may be studied for its potential biological activity. This could include its interaction with various enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the final product.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane, oxazole, and carboxamide derivatives. These compounds may share some structural features but differ in their specific functional groups or overall structure.
Uniqueness
What sets N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which may impart specific properties or activities not found in other compounds
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-17-4-6-18(7-5-17)15-26(20-12-13-32(28,29)16-20)24(27)22-14-23(31-25-22)19-8-10-21(30-2)11-9-19/h4-11,14,20H,3,12-13,15-16H2,1-2H3 |
InChI Key |
BUIHKSJTWPVTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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